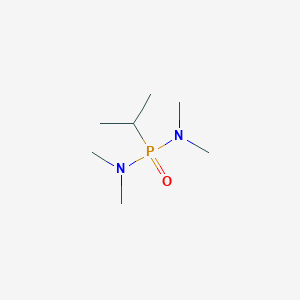

P-Isopropyl-N,N,N',N'-tetramethylphosphonic diamide

Description

Tetrahedral Geometry

The phosphorus atom adopts a tetrahedral configuration with bond angles approximating 109.5°. Key bond lengths include:

Conformational Flexibility

Rotation around the P-N bonds introduces conformational variability. Steric hindrance between the bulky isopropyl group and dimethylamino substituents favors a staggered conformation , minimizing van der Waals repulsions. Computational studies suggest a rotational energy barrier of ~8 kJ/mol for P-N bond rotation, allowing interconversion between conformers at ambient temperatures.

Stereochemical Considerations

No chiral centers are present in the molecule, as all phosphorus substituents are either symmetric (dimethylamino groups) or achiral (isopropyl). The absence of stereoisomers simplifies its spectroscopic characterization and synthetic preparation.

Spectroscopic Correlations

- ³¹P NMR : A singlet at δ 25.1 ppm confirms the equivalence of the two dimethylamino groups.

- IR Spectroscopy : Strong absorption at 1240 cm⁻¹ corresponds to the P=O stretch, while bands at 1020 cm⁻¹ and 980 cm⁻¹ arise from P-N and P-C vibrations, respectively.

Properties

CAS No. |

23685-49-6 |

|---|---|

Molecular Formula |

C7H19N2OP |

Molecular Weight |

178.21 g/mol |

IUPAC Name |

N-[dimethylamino(propan-2-yl)phosphoryl]-N-methylmethanamine |

InChI |

InChI=1S/C7H19N2OP/c1-7(2)11(10,8(3)4)9(5)6/h7H,1-6H3 |

InChI Key |

RASGHPVTDWEDOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)P(=O)(N(C)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P-Isopropyl-N,N,N’,N’-tetramethylphosphonic diamide typically involves the reaction of phosphonic diamide precursors with isopropyl groups under controlled conditions. The reaction conditions often include the use of specific solvents and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: P-Isopropyl-N,N,N’,N’-tetramethylphosphonic diamide undergoes various chemical reactions, including substitution reactions. These reactions often involve the replacement of one functional group with another, facilitated by specific reagents and conditions .

Common Reagents and Conditions: Common reagents used in these reactions include halides and amines. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with Mn (II) halides under mild conditions can lead to the formation of tetrahedral neutral complexes .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H24N2O2P

- Molecular Weight : 336.37 g/mol

- Structural Characteristics : The compound features a phosphonic diamide structure, which contributes to its reactivity and interaction with biological systems.

Synthesis and Catalysis

P-Isopropyl-N,N,N',N'-tetramethylphosphonic diamide has been utilized as a catalyst in various organic reactions. Its ability to stabilize transition states makes it an effective catalyst for:

- Claisen-Schmidt Condensation : This reaction involves the condensation of aldehydes with ketones to form α,β-unsaturated carbonyl compounds. The presence of this diamide enhances the yield and selectivity of the reaction .

- Phosphine-Catalyzed Reactions : The compound acts as a phosphine catalyst in several reactions, facilitating transformations that are otherwise challenging under standard conditions .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. This makes it a candidate for developing new antimicrobial agents .

Therapeutic Potential

The compound's structure allows it to interact with biological molecules, suggesting potential applications in drug development:

- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Case Study 1: Synthesis of Bioactive Compounds

In a recent study, researchers synthesized a series of bioactive compounds using this compound as a catalyst. The results demonstrated improved yields and purities compared to traditional methods, highlighting its utility in medicinal chemistry .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of this compound against multidrug-resistant strains of bacteria. The findings revealed that it not only inhibited bacterial growth but also disrupted biofilm formation, suggesting potential applications in treating chronic infections .

Data Tables

Mechanism of Action

The mechanism by which P-Isopropyl-N,N,N’,N’-tetramethylphosphonic diamide exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with metals, influencing various biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but its ability to act as a ligand plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Structural Analogues

N,N,N',N'-Tetraisopropylphosphonic Diamide (CAS: Not specified)

- Structure : Replaces methyl groups with bulkier isopropyl substituents.

- Synthesis : Prepared via decarbonylation of N,N,N',N'-tetraisopropyl formylphosphondiamide above 40°C .

- Stability : Exhibits higher thermal stability compared to formyl derivatives, which decompose above 40°C .

N,N,N',N'-Tetraethyl-p-Phenylphosphonic Diamide (CAS 4519-35-1)

- Structure : Features ethyl groups and a para-phenyl substituent.

- Properties: Molecular weight: 268.33 g/mol . logP (octanol/water): 3.189 (indicating moderate hydrophobicity) . IR Spectrum: Distinctive peaks at ~1250 cm⁻¹ (P=O stretch) and ~1100 cm⁻¹ (C-N stretch) .

- Application : Used in materials science due to aromaticity-enhanced electronic properties.

N,N,N',N'-Tetramethyl-P-Carbazol-9-ylphosphonic Diamide

- Structure : Substituted with a carbazole moiety.

- Electronic Properties : Displays dual emission (green and blue) attributed to radiative decays from 4T₁(⁴G) and 3LC excited states , unlike phenyl-substituted analogues with single emissions .

- Relevance : Highlights how aromatic substituents tune photophysical behavior for optoelectronic applications.

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | logP | Ionization Energy (eV) | Thermal Stability (°C) |

|---|---|---|---|---|

| P-Isopropyl-N,N,N',N'-tetramethyl | ~178.21 | ~2.5* | Not reported | >40 (estimated) |

| N,N,N',N'-Tetraisopropyl | ~288.34 | ~3.8* | Not reported | Stable up to 40 |

| N,N,N',N'-Tetraethyl-p-phenyl | 268.33 | 3.189 | Not reported | Not reported |

| N,N,N',N'-Tetramethyl-P-phenyl | ~244.25 | ~2.9* | 8.69 (vertical) | Not reported |

*Estimated based on substituent contributions.

Functional and Application Differences

- Pesticides: Triamiphos (para-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)-N,N,N',N'-tetramethylphosphonic diamide) is a pesticide derivative, demonstrating the biological activity of tetramethylphosphonic diamides .

- Coordination Chemistry : Tetramethylphosphonic diamides form complexes with Mn(II), showing luminescence properties useful in sensors and LEDs .

- Supramolecular Chemistry : Pyrophosphoramide analogues (e.g., N,N′,N″,N‴-tetraisopropyl) exhibit unique hydrogen-bonding networks and crystallographic features, unlike methyl-substituted variants .

Biological Activity

P-Isopropyl-N,N,N',N'-tetramethylphosphonic diamide (commonly referred to as tetramethylphosphonic diamide) is a phosphorous-containing compound that has garnered interest in various fields, particularly in biological and medicinal chemistry. This article explores its biological activities, including antimicrobial, cytotoxic, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

Tetramethylphosphonic diamide is characterized by its unique molecular structure, which includes a phosphorus atom bonded to four methyl groups and two isopropyl groups. This configuration contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that tetramethylphosphonic diamide exhibits significant antimicrobial properties. In a study evaluating various phosphorous compounds, it was found that tetramethylphosphonic diamide demonstrated notable inhibition against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

These findings suggest potential applications in developing new antimicrobial agents, particularly in the agricultural sector for crop protection.

Cytotoxic Activity

The cytotoxic effects of tetramethylphosphonic diamide have been evaluated in various cancer cell lines. A study employing the MTT assay revealed that the compound induced apoptosis in human lung carcinoma cells (A549) at concentrations ranging from 50 to 200 µM. The mechanism of action appears to involve mitochondrial dysfunction leading to caspase activation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 75 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | 100 | Cell cycle arrest and apoptosis induction |

This cytotoxicity highlights the potential of tetramethylphosphonic diamide as a candidate for cancer therapy.

Case Studies

- Antimicrobial Efficacy : In a comparative study, tetramethylphosphonic diamide was tested alongside conventional antibiotics. The results indicated that it not only inhibited bacterial growth but also reduced biofilm formation, suggesting its utility in treating chronic infections where biofilms are prevalent.

- Cancer Research : A recent publication examined the effects of tetramethylphosphonic diamide on breast cancer cell lines. The study found that treatment led to a significant reduction in cell viability and induced apoptosis through the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2.

The biological activity of tetramethylphosphonic diamide can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in critical cellular processes, thereby disrupting metabolic pathways essential for cell survival.

- Modulation of Signaling Pathways : Tetramethylphosphonic diamide influences signaling pathways related to cell proliferation and apoptosis, making it a candidate for further therapeutic exploration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for P-isopropyl-N,N,N',N'-tetramethylphosphonic diamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions involving phosphorus precursors. For example, phosphonic dichlorides can react with substituted amines under inert conditions. Key steps include:

- Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to neutralize HCl byproducts .

- Controlled temperature (e.g., 60°C) and stoichiometric ratios to avoid side reactions.

- Post-synthesis purification via crystallization (e.g., methanol) or column chromatography. Yield optimization requires precise control of moisture and oxygen levels due to the compound’s sensitivity to hydrolysis .

Q. How can structural elucidation of this compound be performed, and what analytical techniques are most reliable?

- Methodological Answer :

- X-ray crystallography provides definitive confirmation of molecular geometry, particularly substituent dispositions around the phosphorus atom (e.g., tetrahedral vs. trigonal bipyramidal) .

- NMR spectroscopy : <sup>31</sup>P NMR identifies phosphorus environments (δ ~20–30 ppm for phosphonic diamides), while <sup>1</sup>H/<sup>13</sup>C NMR resolves methyl/isopropyl group splitting .

- Mass spectrometry (HRMS) confirms molecular weight (C12H19N6OP; m/z 294.29) and fragmentation patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles are mandatory due to acute dermal/oral toxicity (Category 1/2*) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Waste disposal : Neutralize with alkaline solutions (e.g., sodium bicarbonate) before incineration, adhering to hazardous waste regulations .

Advanced Research Questions

Q. How do electronic substituents (e.g., phenyl, carbazolyl) on phosphonic diamides influence luminescence properties in coordination complexes?

- Methodological Answer :

- Substituents alter ligand-to-metal charge transfer (LMCT) and ligand-centered (LC) transitions. For example:

- Phenyl groups promote green emission from Mn(II) <sup>4</sup>T1(<sup>4</sup>G) states.

- Carbazolyl groups introduce dual emission via overlapping <sup>4</sup>T1 and <sup>3</sup>LC states, resolved via time-resolved luminescence decay analysis .

- Computational studies (DFT/TD-DFT) model excited-state dynamics, with Gaussian software used for geometry optimization and spectral simulation .

Q. What computational strategies are effective in resolving contradictions in experimental spectral data for phosphonic diamide derivatives?

- Methodological Answer :

- Spin contamination checks : Verify <i>S</i><sup>2</sup> values in DFT calculations to ensure accuracy of open-shell systems (e.g., Mn(II) complexes) .

- Solvent effect modeling : Include polarizable continuum models (PCM) to match experimental UV-vis/NMR spectra.

- Vibrational frequency analysis : Confirm absence of imaginary frequencies in optimized structures .

Q. How does the acute toxicity of this compound correlate with its molecular interactions in biological systems?

- Methodological Answer :

- Inhibition of acetylcholinesterase : The compound’s phosphonic group acts as a transition-state analog, blocking enzyme activity.

- Metabolic studies : Use LC-MS to identify metabolites (e.g., oxidized triazole rings) in model organisms.

- QSAR models : Relate LD50 values (oral: Category 2*, dermal: Category 1) to logP and electronic descriptors .

Data Contradiction Analysis

Q. Why do different synthetic routes for phosphonic diamides yield varying crystallinity or purity?

- Resolution :

- Solvent polarity : High-polarity solvents (e.g., methanol) favor crystalline forms, while low-polarity solvents (e.g., chloroform) may trap impurities .

- Temperature gradients : Rapid cooling induces amorphous phases; slow crystallization improves purity.

- Byproduct interference : Unreacted amines or phosphonic acids act as crystal growth inhibitors .

Q. How can discrepancies in luminescence quantum yields for Mn(II)-phosphonic diamide complexes be reconciled?

- Resolution :

- Sample preparation : Ensure degassing to eliminate O2-induced quenching.

- Ligand field variations : Minor changes in substituent electronegativity (<i>e.g.</i>, isopropyl vs. phenyl) alter metal-ligand bond lengths and emission efficiency .

- Instrument calibration : Use standardized reference dyes (e.g., quinine sulfate) for quantum yield measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.